Cas no 851127-06-5 (1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate)

1-tert-Butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate is a specialized chemical compound featuring a pyrazole core functionalized with a tert-butyl group, a phenylsulfanyl moiety, and an ester linkage to a 5-bromo-2-chlorobenzoate group. This structure imparts unique reactivity and potential utility in synthetic organic chemistry, particularly in the development of pharmacologically active intermediates or agrochemical precursors. The presence of both bromo and chloro substituents enhances its versatility for further functionalization via cross-coupling reactions. The tert-butyl group contributes to steric stability, while the phenylsulfanyl moiety may influence electronic properties. This compound is suited for research applications requiring precise molecular modifications.
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate structure
851127-06-5 structure
Product name:1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
CAS No:851127-06-5
MF:C21H20BrClN2O2S
MW:479.817702293396
CID:6277306
PubChem ID:2150715

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
    • F0569-0520
    • (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 5-bromo-2-chlorobenzoate
    • 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
    • AKOS024584580
    • 851127-06-5
    • Inchi: 1S/C21H20BrClN2O2S/c1-13-18(28-15-8-6-5-7-9-15)19(25(24-13)21(2,3)4)27-20(26)16-12-14(22)10-11-17(16)23/h5-12H,1-4H3
    • InChI Key: USODMBXUWZHIQP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C(=O)OC1=C(C(C)=NN1C(C)(C)C)SC1C=CC=CC=1)Cl

Computed Properties

  • Exact Mass: 478.01174g/mol
  • Monoisotopic Mass: 478.01174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.4Ų
  • XLogP3: 6.7

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0569-0520-5mg
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
851127-06-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0569-0520-40mg
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
851127-06-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0569-0520-15mg
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
851127-06-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0569-0520-50mg
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
851127-06-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0569-0520-4mg
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
851127-06-5 90%+
4mg
$66.0 2023-05-17
A2B Chem LLC
BA81114-25mg
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
851127-06-5
25mg
$360.00 2024-04-19
A2B Chem LLC
BA81114-10mg
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
851127-06-5
10mg
$291.00 2024-04-19
A2B Chem LLC
BA81114-100mg
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
851127-06-5
100mg
$697.00 2024-04-19
A2B Chem LLC
BA81114-50mg
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
851127-06-5
50mg
$504.00 2024-04-19
Life Chemicals
F0569-0520-10μmol
1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate
851127-06-5 90%+
10μl
$69.0 2023-05-17

Additional information on 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate

1-Tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate: A Comprehensive Overview

The compound with CAS No 851127-06-5, known as 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its complex structure, which combines a pyrazole ring with a benzoate group, both of which are functional groups with unique chemical properties. The pyrazole ring, a five-membered heterocyclic compound, is known for its aromaticity and stability, making it a valuable component in various chemical reactions. The benzoate group, on the other hand, introduces additional functionality, particularly in terms of reactivity and solubility.

Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have explored its ability to act as a precursor for the synthesis of novel organic semiconductors. The tert-butyl substituent on the pyrazole ring contributes to the compound's steric bulk, which can influence its electronic properties and reactivity. Similarly, the phenylsulfanyl group introduces sulfur-based interactions that can modulate the compound's behavior in different chemical environments.

The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent functionalization with the benzoate group. The use of modern catalytic systems has enabled chemists to achieve high yields and excellent control over the stereochemistry of the product. This has been particularly important in ensuring the compound's purity and consistency for downstream applications.

In terms of applications, this compound has shown promise in several areas. In drug discovery, its unique structure makes it a potential candidate for exploring new therapeutic agents. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to tailor its properties for specific biological targets. Additionally, its role as an intermediate in organic synthesis has been widely recognized, with recent studies demonstrating its utility in constructing complex molecular frameworks.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial. Recent research has focused on evaluating its biodegradability under various conditions, including aerobic and anaerobic environments. Preliminary findings suggest that while the compound is relatively stable under standard conditions, it can undergo degradation under specific microbial or enzymatic influences. These insights are essential for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 5-bromo-2-chlorobenzoate represents a significant advancement in organic chemistry. Its complex structure and versatile functional groups make it a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations across multiple disciplines.

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